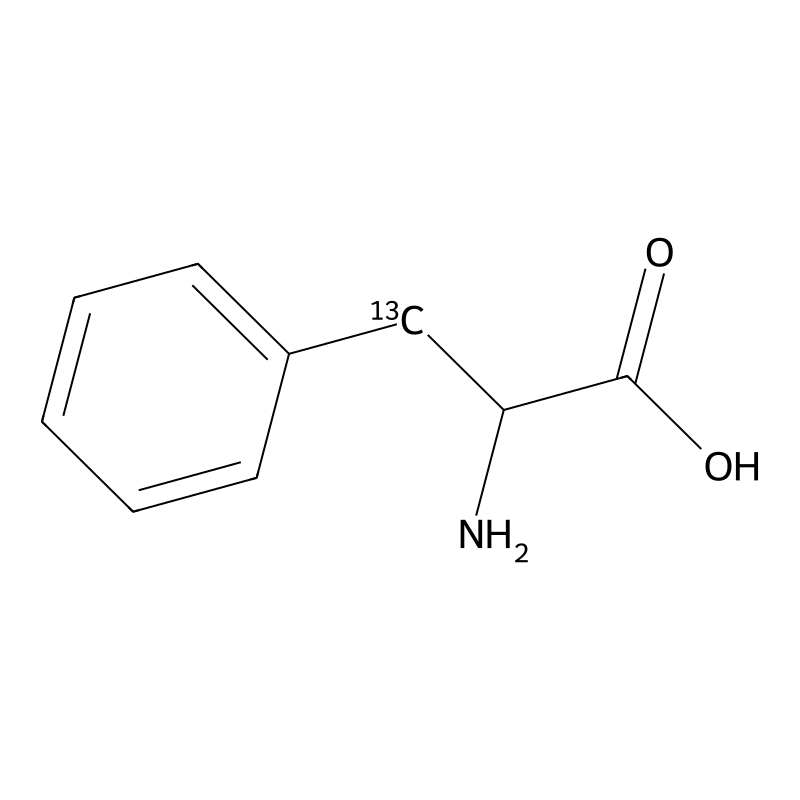

DL-Phenylalanine-3-13C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

DL-Phenylalanine-3-13C is a isotopically labeled version of the amino acid DL-Phenylalanine. In this molecule, one of the carbon atoms in the third position of the molecule is replaced with the isotope carbon-13 (¹³C). This substitution with a heavier isotope allows scientists to trace the metabolic pathway of Phenylalanine using a technique called Isotope Tracing Mass Spectrometry .

Metabolic Tracing

Phenylalanine is an essential amino acid, meaning it cannot be produced by the body and must be obtained through diet. It plays a crucial role in various biological processes, including protein synthesis, neurotransmitter production, and hormone regulation. DL-Phenylalanine-3-13C is a valuable tool for researchers studying these processes.

By feeding cells or organisms DL-Phenylalanine-3-13C, scientists can track the incorporation of the ¹³C label into different molecules. This allows them to map the metabolic fate of Phenylalanine and understand how it is converted into other essential compounds .

For example, researchers might use DL-Phenylalanine-3-13C to investigate the synthesis of dopamine, a neurotransmitter derived from Phenylalanine. By analyzing the presence of ¹³C in dopamine molecules, they can determine the contribution of dietary Phenylalanine to dopamine production in the brain.

Applications in Disease Research

DL-Phenylalanine-3-13C can be a valuable tool in studying diseases related to Phenylalanine metabolism. Phenylketonuria (PKU) is a genetic disorder where the body cannot break down Phenylalanine properly. DL-Phenylalanine-3-13C can be used to assess the severity of PKU and monitor the effectiveness of treatment strategies .

DL-Phenylalanine-3-13C is a stable isotope-labeled derivative of phenylalanine, an essential aromatic amino acid crucial for protein synthesis and neurotransmitter production. The molecular formula for DL-Phenylalanine-3-13C is C₉H₁₁¹³NO₂, and it is characterized by the incorporation of a carbon-13 isotope at the third carbon position of the phenylalanine side chain. This compound serves as a valuable tool in biochemical research and metabolic studies, particularly in tracing metabolic pathways and understanding protein dynamics.

DL-Phenylalanine has been studied for its biological activity, particularly concerning its role as a precursor for neurotransmitters such as dopamine and norepinephrine. These neurotransmitters are critical for mood regulation, attention, and cognitive functions. Research indicates that supplementation with DL-Phenylalanine may have antidepressant effects by enhancing the levels of these neurotransmitters in the brain . Additionally, it has been investigated for its potential benefits in pain management and appetite regulation.

DL-Phenylalanine-3-13C is utilized in various applications:

- Metabolic Studies: It serves as a tracer in metabolic studies to investigate amino acid metabolism and neurotransmitter synthesis.

- NMR Spectroscopy: The compound is used in NMR studies to analyze protein structures and dynamics due to its unique isotopic label .

- Pharmaceutical Research: It aids in drug development processes by providing insights into how compounds interact within biological systems.

Research involving DL-Phenylalanine has explored its interactions with various biological systems, particularly focusing on:

- Neurotransmitter Synthesis: Studies have shown that DL-Phenylalanine supplementation can influence the synthesis of dopamine and norepinephrine, impacting mood and cognitive functions .

- Pain Modulation: Interaction studies indicate potential analgesic effects through its conversion into phenylethylamine, which may affect pain perception pathways.

DL-Phenylalanine shares structural similarities with several other amino acids and derivatives. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| L-Phenylalanine | Natural form of phenylalanine | Predominantly found in proteins |

| D-Phenylalanine | Optical isomer of phenylalanine | Less common; used in specific biochemical contexts |

| Tyrosine | Hydroxylated derivative of phenylalanine | Precursor to neurotransmitters like dopamine |

| Tryptophan | Indole-containing amino acid | Precursor for serotonin |

DL-Phenylalanine's uniqueness lies in its dual optical activity (as a racemic mixture) and its specific isotopic labeling, which allows for precise tracking in metabolic studies .

Systematic Nomenclature and Molecular Formula

DL-Phenylalanine-3-¹³C is systematically named as (±)-2-amino-3-(³¹³C)phenylpropanoic acid, reflecting its racemic configuration and the position of the carbon-13 label. The molecular formula is C₈¹³CH₁₁NO₂, with a molecular weight of 166.18 g/mol (compared to 165.19 g/mol for unlabeled DL-phenylalanine) . The "DL" designation indicates the racemic mixture of D- and L-enantiomers, which is distinct from enantiomerically pure forms used in specific applications (e.g., L-phenylalanine-3-¹³C for protein synthesis studies) .

Structural Features

The compound retains the core structure of phenylalanine, comprising:

- A benzene ring attached to a three-carbon chain.

- An α-amino group (-NH₂) and α-carboxylic acid group (-COOH) characteristic of amino acids.

- The carbon-13 isotope exclusively at the third carbon (Cβ) of the side chain (Figure 1).

The isotopic labeling does not alter the compound’s chemical reactivity but provides a distinct spectroscopic signature. The ¹³C nucleus, with a nuclear spin quantum number (I = ½), is detectable in NMR experiments, unlike the more abundant ¹²C (I = 0) .

Table 1: Comparison of DL-Phenylalanine and DL-Phenylalanine-3-¹³C

Synthesis and Isotopic Incorporation

DL-Phenylalanine-3-¹³C is synthesized via enzymatic or chemical methods using ¹³C-labeled precursors. One common approach involves:

- Enzymatic transamination: Using phenylalanine ammonia lyase (PAL) to convert cinnamic acid derivatives into phenylalanine, with [2-¹³C]acetone or other labeled substrates introducing the isotope at Cβ .

- Chemical synthesis: Employing Strecker or Gabriel synthesis routes with ¹³C-labeled intermediates .

The synthetic route ensures minimal isotopic dilution, achieving ≥99% isotopic purity, as verified by mass spectrometry .

The chemical synthesis of carbon-13 labeled phenylalanine derivatives represents a sophisticated approach to obtaining isotopically enriched compounds with high precision and specific labeling patterns. Modern synthetic methodologies employ diverse strategies, ranging from total synthesis approaches to selective chemical transformations of existing precursors.

Semi-synthetic approaches represent another valuable strategy, involving the modification of naturally occurring amino acids or their precursors to introduce ¹³C labels at specific positions [3]. These methods often employ exchange reactions under controlled conditions to replace specific atoms with their isotopic counterparts [1]. The advantage of semi-synthetic approaches lies in their ability to utilize existing molecular frameworks while selectively introducing isotopic labels.

Chemical synthesis methods demonstrate particularly high utility for generating complex labeling patterns that may be difficult to achieve through biological systems [4]. For instance, the synthesis of [4-¹³C, 2,3,5,6-²H₄] 4-fluorophenylalanine represents an advanced example where multiple isotopic labels are introduced simultaneously [2]. This compound serves as a valuable nuclear magnetic resonance probe, combining ¹³C-¹⁹F spin systems with deuterated aromatic side chains to provide enhanced spectroscopic properties.

One significant advantage of chemical synthesis is the precision control over labeling patterns. Specific site labeling can be achieved where only targeted positions contain the isotopic label, creating isotopomers with defined molecular properties [5]. Multiple isotope labeling allows for the incorporation of different isotope types within the same molecule, such as [¹³C₆,¹⁵N₂]-lysine derivatives [5]. This level of control enables researchers to create specialized compounds tailored for specific analytical applications.

The stereoselectivity of chemical synthesis approaches has been demonstrated through various enzymatic and chemical methods [6]. Recent work on halogenated phenylalanine derivatives shows that enzymatic synthesis using phenylalanine ammonia lyase can achieve stereospecific labeling with hydrogen isotopes in the side chain [6]. These methods involve adding ammonia from isotopically enriched buffer solutions to halogenated derivatives of cinnamic acid, catalyzed by phenylalanine ammonia lyase enzymes.

Chemical synthesis pathways also enable the production of specialized derivatives that serve as precursors for further transformations [3]. The synthesis of isotopically labeled amino acids through chemical reactions involves careful control of reaction conditions and purification processes to achieve highly pure and isotopically enriched products [4]. These labeled amino acids become important tools for various applications, including protein structure determination, metabolism studies, and drug discovery research.

Microbial Production Systems for Site-Specific Isotopic Incorporation

Microbial production systems have emerged as cost-effective and scalable platforms for producing site-specifically labeled phenylalanine derivatives. These biological approaches leverage engineered bacterial strains and optimized fermentation conditions to achieve high-yield production of isotopically enriched compounds.

Escherichia coli represents the most extensively developed microbial platform for isotopic amino acid production [7] [8]. The bacterial production of site specific ¹³C labeled phenylalanine has been demonstrated using engineered E. coli strains grown in media containing 2-¹³C-glycerol as the sole carbon source [7]. This approach achieves production yield efficiency of approximately 30 percent, defined as grams of phenylalanine produced per gram of carbon source, which aligns with other industrially oriented systems producing phenylalanine from glycerol substrates.

The bacterial system utilizes a modified version of the previously engineered E. coli strain designed for aromatic compound production [7]. The original system was adapted by replacing the ubiC gene with E. coli phenylalanine biosynthesis pathway genes, directing carbon flux specifically toward phenylalanine production. This genetic modification includes overexpression of key enzymes such as aroC (chorismate synthase), aroK (shikimic acid kinase), tyrB (tyrosine aminotransferase), and ydiB (shikimate dehydrogenase) [7]. The combination of aroK and tyrB overexpression produces the highest phenylalanine yields under all tested conditions.

Carbon source selection plays a critical role in the efficiency of microbial production systems [7]. Comparative studies of glucose, glycerol, and acetate as carbon sources reveal that glycerol provides the most efficient conversion to phenylalanine. Maximum production yield efficiency reaches 32 percent for glycerol, compared to 27 percent for glucose and 10 percent for acetate [7]. The superior performance of glycerol stems from its metabolic conversion pathway and commercial availability with individual ¹³C sites labeled.

Optimization of production conditions significantly impacts yield and isotopic incorporation efficiency [7]. The starting concentration of glycerol demonstrates the greatest impact on phenylalanine production, with more efficient production achieved at lower glycerol concentrations. Optimal conditions include growth at 30°C in M9 minimal media containing 1 gram per liter of glycerol, achieving consistent production of over 300 milligrams of phenylalanine per liter after purification [7]. Maximum phenylalanine production occurs at 72 ± 6 hours, approximately three days of cultivation.

The isotopic incorporation patterns achieved through microbial production systems demonstrate high specificity and efficiency [7]. Site specific isotopically labeled phenylalanine produced using 2-¹³C-glycerol shows ¹³C incorporation at the Cα, Cγ, and Cε positions, resulting in isolated ¹H-¹³C spin systems. Nuclear magnetic resonance analysis reveals ¹³C incorporation of approximately 95 percent for Cα and averaging 70 percent for Cε positions [7]. This level of isotopic incorporation agrees with previous characterization of aromatic amino acids produced in bacteria utilizing glycerol as the sole carbon source.

Metabolic engineering strategies enhance the efficiency of microbial production systems for phenylalanine biosynthesis [8]. Successful approaches include improving intracellular levels of precursors, alleviating transcriptional repression and feedback inhibition of key enzymes, increasing export of phenylalanine, engineering global regulators, and overexpressing rate-limiting enzymes [8]. These strategies have enabled production of phenylalanine from glucose in E. coli with relatively high titers through systematic optimization of biosynthetic pathways.

The modular design of microbial production systems offers flexibility for producing various isotopically labeled compounds [7]. Having biosynthetic genes on plasmids enables straightforward addition or substitution of other genes of interest, opening possibilities for production of other amino acids, metabolites, natural products, or biomolecules. Different ¹³C isotope distributions in final products can be achieved by changing the isotope distribution or carbon source used in the fermentation process [7].

Fermentation scale-up considerations for microbial production systems include optimization of aeration, temperature control, and nutrient supplementation [9]. Industrial-scale production methods have been developed using various bacterial strains and enzyme systems for phenylalanine production through transaminase reactions [9]. These systems achieve rapid and efficient formation of phenylalanine from phenylpyruvic acid and amino donor amino acids, with conversion yields ranging from 50 to 100 percent depending on the specific conditions employed.

Purification and Quality Control Protocols

The purification and quality control of isotopically labeled phenylalanine derivatives require specialized protocols that ensure both chemical purity and isotopic integrity. These procedures must address the unique challenges associated with handling isotopically enriched compounds while maintaining the labeling patterns and achieving the purity standards required for analytical applications.

High-performance liquid chromatography represents the primary separation technique for purifying isotopically labeled phenylalanine derivatives [7] [10]. Reverse-phase HPLC methods using C18 stationary phases provide excellent separation efficiency for aromatic amino acids. The purification protocol typically involves acidification of the culture supernatant to pH 2.0, followed by filtration through 0.22 μm syringe filters before loading onto preparative HPLC columns [7]. Acetonitrile gradient elution with detection at 254 nm enables efficient separation and recovery of phenylalanine from bacterial fermentation media.

Ion exchange chromatography serves as an complementary purification approach, particularly effective for separating charged amino acid derivatives [11] [12]. Cation exchange media separate compounds based on their net charge using negatively charged functional groups, while anion exchange media employ positively charged groups [11]. The selection between strong and weak ion exchangers depends on the pH stability requirements and the isoelectric point of the target compound. For phenylalanine derivatives, cation exchange chromatography at acidic pH typically provides optimal separation from other amino acids and impurities.

Specialized purification protocols for labeled oligonucleotides and similar compounds demonstrate the importance of volatile mobile phases for isotopically labeled molecules [10]. The use of triethylammonium acetate and acetonitrile as volatile mobile phase components allows for straightforward removal by evaporation, leaving behind purified labeled compounds without interfering salts [10]. This approach proves particularly valuable for preparative-scale purifications where downstream applications require salt-free conditions.

Quality control protocols for isotopic purity determination employ multiple analytical techniques to ensure accurate characterization [13] [14]. Mass spectrometry provides the most direct method for determining isotopic enrichment levels through analysis of isotopologue distributions [14]. Time-of-flight mass spectrometry offers improved resolution between isotopes of labeled compounds, enabling more accurate extraction and quantification than previously possible [13]. High-resolution mass spectrometry can distinguish individual isotopologues and provide precise measurements of isotopic incorporation percentages.

Nuclear magnetic resonance spectroscopy serves as a complementary technique for isotopic purity analysis and structural confirmation [7] [15]. Carbon-13 NMR spectra directly reveal the positions and extent of ¹³C incorporation, while two-dimensional heteronuclear single quantum coherence experiments confirm the presence of isolated ¹H-¹³C spin systems [7]. Quantitative ¹³C NMR methods enable determination of isotopic enrichment levels through integration of labeled versus unlabeled carbon signals [15].

Gas chromatography-mass spectrometry provides an additional analytical approach for isotopic purity determination [7] [16]. Derivatization with reagents such as N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide enables GC-MS analysis of amino acids [7]. The fragmentation patterns of derivatized isotopically labeled compounds provide information about isotopic incorporation that can be compared with theoretical distributions to calculate enrichment levels.

Systematic approaches to isotopic purity determination require careful consideration of measurement errors and uncertainty propagation [14]. General methods for determining enrichment of isotopically labeled molecules by mass spectrometry include evaluation of linearity in the mass spectrometer, determination of mass cluster purity using natural abundance analogues, calculation of theoretical isotope compositions for different enrichment levels, and comparison of measured distributions with calculated values using linear regression [14]. These comprehensive protocols provide uncertainty values for determined enrichment levels.

Rapid characterization methods for deuterium-labeled compounds demonstrate the evolution of analytical techniques for isotopic purity assessment [17]. Electrospray ionization with high-resolution mass spectrometry enables characterization of isotopic purity based on assigning and distinguishing corresponding hydrogen-deuterium isotopologue ions [17]. These methods offer outstanding advantages including rapid analysis, high sensitivity, very low sample consumption, and cost-effectiveness for in-situ isotopic purity monitoring.

Purification protocols must also address the prevention of isotopic scrambling during processing [7]. The incorporation of unlabeled amino acids such as tyrosine, tryptophan, aspartate, and glutamate at elevated concentrations suppresses isotopic scrambling from the labeled phenylalanine to other amino acids [7]. Quality control procedures monitor scrambling levels through analysis of isotopic incorporation in non-target amino acids, ensuring that scrambling remains below acceptable thresholds.

Crystallographic and Spectroscopic Characteristics

DL-Phenylalanine-3-¹³C exhibits distinctive crystallographic properties that reflect both its racemic nature and isotopic labeling. The compound crystallizes as a white crystalline powder with a melting point of 266-267°C (decomposition) [1] [2] [3]. The molecular structure maintains the characteristic phenylalanine backbone with carbon-13 isotopic enrichment specifically at the beta carbon position (position 3) [4] [2].

Crystallographic Analysis

The crystallographic structure of DL-Phenylalanine-3-¹³C follows patterns similar to those observed in related phenylalanine derivatives. X-ray diffraction studies of phenylalanine compounds reveal complex polymorphic behavior, with multiple crystalline forms possible under different conditions [5] [6] [7]. The racemic nature of DL-Phenylalanine-3-¹³C results in distinct packing arrangements compared to enantiomerically pure forms, typically favoring centrosymmetric space groups [8] [9].

Powder X-ray diffraction analysis demonstrates characteristic diffraction patterns that can distinguish between different polymorphic forms [6] [10]. The presence of carbon-13 labeling does not significantly alter the overall crystal structure but may introduce subtle changes in lattice parameters due to the isotope effect [8].

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive characterization of the carbon-13 labeling in DL-Phenylalanine-3-¹³C. The ¹³C NMR spectrum exhibits enhanced signal intensity at the beta carbon position (37-40 ppm region) due to the 99 atom percent carbon-13 enrichment [11] [12]. The aromatic carbon resonances appear in the characteristic 126-137 ppm region, providing confirmation of structural integrity [11] [12].

Infrared spectroscopy reveals the typical functional group signatures expected for phenylalanine derivatives. The carboxyl group exhibits characteristic C=O stretching vibrations in the 1700-1750 cm⁻¹ region, while amino group N-H stretching appears at 3300-3500 cm⁻¹ [13] [14]. Aromatic C-H stretching vibrations are observed in the 3000-3100 cm⁻¹ range [13] [14].

Mass spectrometry analysis confirms the isotopic labeling through the observation of an M+1 molecular ion peak at m/z 166, reflecting the additional mass unit from the carbon-13 label [15]. The base peak typically appears at m/z 120, corresponding to common fragmentation patterns involving loss of the carboxyl group [15].

Raman spectroscopy provides complementary vibrational information, particularly for aromatic ring vibrations that are characteristic of phenylalanine derivatives [16] [17]. These spectroscopic techniques collectively confirm both the structural integrity and isotopic purity of the compound.

Solubility and Stability Profiling

Solubility Characteristics

DL-Phenylalanine-3-¹³C exhibits solubility properties consistent with its parent compound, with notable temperature dependence. In water at 25°C, the compound shows a solubility of approximately 14.11 g/L [18] [19]. Detailed temperature-dependent solubility studies reveal increasing solubility with temperature: 0.0773 mol/kg at 288.15 K, 0.0870 mol/kg at 298.15 K, and 0.0946 mol/kg at 308.15 K [19].

The compound demonstrates enhanced solubility in polar solvents due to the presence of both amino and carboxyl functional groups [20]. In ethanol-water mixtures, solubility varies significantly with composition, generally increasing with higher water content [21]. Organic solvents show limited solubility due to the hydrophobic nature of the phenyl ring, while the polar functional groups favor aqueous environments [20].

The pH dependency of solubility reflects the zwitterionic nature of the amino acid. At physiological pH (around 7), the compound exists predominantly in its zwitterionic form, with the amino group protonated and the carboxyl group deprotonated [20]. This ionic character contributes to enhanced water solubility compared to non-ionizable compounds of similar molecular weight.

Thermal Stability

DL-Phenylalanine-3-¹³C demonstrates good thermal stability under normal storage conditions. The compound remains stable at room temperature when stored in dry conditions for several months [22] [23]. Decomposition begins at temperatures exceeding 283°C, with the melting point occurring simultaneously with decomposition at 266-267°C [1] [2] [3] [24].

Thermal analysis reveals that decomposition involves deamination and decarboxylation reactions, consistent with the thermal degradation pathways observed for other amino acids [25]. The carbon-13 labeling does not significantly affect thermal stability, as the isotope effect on bond strength is minimal under these conditions.

Storage Stability

Optimal storage conditions for DL-Phenylalanine-3-¹³C involve low temperature and low humidity environments. At 2-8°C in sealed containers, the compound maintains stability for extended periods [24]. For longer-term storage, temperatures of -20°C are recommended for periods up to one month, while -80°C storage extends stability to six months [23].

Humidity control is critical for maintaining stability, as elevated moisture levels can lead to hydrolysis reactions and formation of degradation products [24]. Light exposure should be minimized to prevent potential oxidative degradation, particularly of the aromatic ring system [26].

Isotopic Purity Assessment Metrics

Analytical Methods for Purity Determination

The isotopic purity of DL-Phenylalanine-3-¹³C requires specialized analytical techniques capable of accurately measuring carbon-13 enrichment. Mass spectrometry provides the most routine method for purity assessment, utilizing the M+1 peak intensity ratio to determine the percentage of carbon-13 incorporation [27] [28]. This technique typically achieves accuracy within ±1 atom percent for quality control purposes.

¹³C NMR integration offers superior accuracy (±0.5 atom percent) by directly measuring signal enhancement at the labeled carbon position relative to natural abundance carbons [29]. This method provides both structural confirmation and quantitative isotopic analysis in a single measurement.

Isotope ratio mass spectrometry (IRMS) represents the gold standard for high-precision isotopic analysis, achieving accuracies of ±0.1 atom percent [30]. This technique measures precise isotope ratios through combustion of the sample to carbon dioxide, followed by mass spectrometric analysis of the resulting gases.

Quality Control Standards

Commercial preparations of DL-Phenylalanine-3-¹³C typically specify 99 atom percent carbon-13 enrichment at the beta position [2] [22] [31]. This specification reflects both the synthetic efficiency and the practical limitations of current isotopic labeling methods. The remaining 1 percent consists of natural abundance carbon-12 at the labeled position.

Liquid chromatography-mass spectrometry (LC-MS) analysis provides additional quality control capabilities, allowing separation of potential impurities while simultaneously assessing isotopic purity [27]. This approach is particularly valuable for detecting the presence of unlabeled starting materials or partially labeled byproducts.

Metabolic Tracer Applications

The high isotopic purity of DL-Phenylalanine-3-¹³C makes it suitable for metabolic tracer studies, where accurate quantification of carbon-13 incorporation is essential [32] [33]. Direct combustion analysis of biological samples allows measurement of ¹³CO₂ production from phenylalanine oxidation, providing insights into amino acid metabolism with accuracy of ±0.2 atom percent [32] [33].

The isotopic label serves as an internal standard for metabolic flux analysis, enabling researchers to track the fate of phenylalanine carbon atoms through various biochemical pathways [29]. The beta carbon position represents an ideal labeling site because it remains intact during most metabolic transformations while providing a distinct spectroscopic signature.

Analytical Considerations

Several factors must be considered when assessing isotopic purity. Sample preparation techniques can affect measured values, particularly if contamination with natural abundance compounds occurs [28]. Additionally, the presence of other isotopically labeled positions must be excluded to ensure that the 99 atom percent specification applies specifically to the beta carbon.

Long-term storage may result in gradual isotopic exchange under certain conditions, necessitating periodic re-analysis of stored samples [23]. The stability of the carbon-13 label appears excellent under recommended storage conditions, with no significant isotopic dilution observed over typical storage periods.